molecular formula C28H24FN5O2 B14746823 N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide

N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide

Cat. No.: B14746823
M. Wt: 481.5 g/mol
InChI Key: SUXRXYKUAHNUAX-CLYVBNDRSA-N
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Description

N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including pyridine rings, a fluorine atom, and a dihydroisoxazole moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the individual pyridine and dihydroisoxazole intermediates, followed by their coupling to form the final product.

    Synthesis of Pyridine Intermediates: The pyridine intermediates can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Formation of Dihydroisoxazole Moiety: The dihydroisoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.

    Coupling Reactions: The final step involves coupling the pyridine intermediates with the dihydroisoxazole moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Chemical Reactions Analysis

N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and binding affinities.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor in specific biochemical pathways.

    Industry: It is utilized in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide can be compared with other similar compounds, such as:

    N-[(1R)-1-(5-Chloropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and binding properties.

    N-[(1R)-1-(5-Bromopyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide: The presence of a bromine atom introduces different steric and electronic effects compared to the fluorine-substituted compound.

    N-[(1R)-1-(5-Methylpyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide: The methyl group substitution alters the compound’s hydrophobicity and overall chemical behavior.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C28H24FN5O2

Molecular Weight

481.5 g/mol

IUPAC Name

N-[(1R)-1-(5-fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydro-1,2-oxazol-3-yl]benzamide

InChI

InChI=1S/C28H24FN5O2/c1-17-6-8-24(31-15-17)19-11-20(26-14-27(36-34-26)25-5-3-4-10-30-25)13-21(12-19)28(35)33-18(2)23-9-7-22(29)16-32-23/h3-13,15-16,18,27H,14H2,1-2H3,(H,33,35)/t18-,27+/m1/s1

InChI Key

SUXRXYKUAHNUAX-CLYVBNDRSA-N

Isomeric SMILES

CC1=CN=C(C=C1)C2=CC(=CC(=C2)C(=O)N[C@H](C)C3=NC=C(C=C3)F)C4=NO[C@@H](C4)C5=CC=CC=N5

Canonical SMILES

CC1=CN=C(C=C1)C2=CC(=CC(=C2)C(=O)NC(C)C3=NC=C(C=C3)F)C4=NOC(C4)C5=CC=CC=N5

Origin of Product

United States

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